1-(2-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-24-11-2-4-12(5-3-11)25(22,23)13-8-17(9-13)16(21)10-18-14(19)6-7-15(18)20/h2-5,13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBDLTCEJOTXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(2-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione are interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1) . These molecules play a crucial role in the immune response and inflammation, respectively.
Mode of Action
This compound interacts with its targets, IL-6 and VCAM-1, by regulating their expression. This regulation can lead to changes in the immune response and inflammation processes.
Result of Action
The molecular and cellular effects of this compound’s action involve the regulation of IL-6 and VCAM-1 expression. This regulation can lead to changes in the immune response and inflammation processes, which could potentially be beneficial in the treatment and/or prevention of cardiovascular and inflammatory diseases and related disease states.
Biological Activity
1-(2-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique structural arrangement that includes an azetidine ring, a pyrrolidine moiety, and a sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O6S, with a molecular weight of approximately 419.45 g/mol. The presence of functional groups such as methoxy and sulfonyl enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of transpeptidase enzymes, disrupting bacterial cell wall synthesis. This mechanism is similar to that observed in other sulfonamide derivatives, which are known for their antibacterial properties.
- Induction of Apoptosis : In studies involving cancer cell lines, the compound has shown potential to induce apoptosis through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2. This mechanism contributes to its anticancer activity .
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
- IC50 Values : Some derivatives have demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Target Bacteria : Various strains including Gram-positive and Gram-negative bacteria.
- Mechanism : The inhibition of bacterial growth is linked to the disruption of cell wall synthesis via transpeptidase inhibition .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:
- Study on Anticancer Activity :
- Study on Antibacterial Efficacy :
Data Table
The following table summarizes key findings from studies on the biological activity of related compounds:
| Compound Name | Target Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Apoptosis induction |
| Compound B | HepG2 | 9.6 | Cell cycle arrest |
| Compound C | Various Bacteria | Varies | Transpeptidase inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit notable antimicrobial properties. The sulfonyl group may enhance the interaction with bacterial cell walls, making these compounds potential candidates for treating bacterial infections.
- Anticancer Potential : Research has suggested that compounds with similar structural motifs can inhibit cancer cell proliferation. The azetidine and pyrrolidine rings may interact with specific biological targets involved in cancer pathways, warranting further investigation into their efficacy as anticancer agents .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. This could make them suitable for developing treatments for neurodegenerative diseases .
Synthesis and Optimization
The synthesis of 1-(2-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step reactions that require careful optimization to improve yield and purity. Key steps include:
- Formation of the azetidine ring via cyclization reactions.
- Introduction of the sulfonyl group through electrophilic substitution.
- Final modifications to introduce the pyrrolidine moiety and optimize biological activity.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of related compounds against various pathogens, revealing minimum inhibitory concentrations (MICs) that indicate potential as therapeutic agents against resistant strains .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability, suggesting mechanisms involving apoptosis or cell cycle arrest .
- Neuroprotective Assays : Compounds were tested in models of oxidative stress, showing reduced neuronal damage and improved survival rates compared to controls, indicating their potential utility in neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Position 1 of Pyrrolidine-2,5-dione
The position-1 substituent significantly impacts physicochemical and biological properties. Relevant analogs include:
Key Observations :
- Aryl Groups : The 4-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., 4-fluorophenyl or chlorophenyl) .
- Heterocyclic Linkers : The azetidine-sulfonyl group in the target compound introduces rigidity and polar character compared to simpler alkyl or aryl substituents.
Sulfur-Containing Substituents
Sulfur-based groups (sulfonyl, sulfanyl) influence reactivity and bioactivity:
Key Observations :
- Sulfonyl vs.
- Synthetic Utility: Thioether derivatives (e.g., ) are intermediates in organocatalytic reactions, while sulfonyl derivatives may exhibit higher stability .
Pharmacological Activity of Pyrrolidine-2,5-dione Derivatives
Anticonvulsant Activity
- 1-(2-Pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione : Exhibits potent anticonvulsant activity (ED50 = 30 mg/kg in scPTZ test). Substituents at position-3 (e.g., cyclohexyl) enhance activity .
- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione : Inhibits brain GABA-transaminase (IC50 = 5.2 mM), comparable to vigabatrin .
Comparison : The target compound’s position-1 substituent may redirect activity toward different biological targets compared to position-3-substituted anticonvulsants.
Antibacterial Activity
- 1-Phenyl-3-triazolylsulfanyl-pyrrolidine-2,5-dione Derivatives : Antibacterial potency follows 4-H > 4-Cl > 4-Br substitution patterns. Electron-withdrawing groups reduce activity .
Implication : The 4-methoxyphenyl group in the target compound (electron-donating) may favor antibacterial efficacy, though this requires validation.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
